Cas no 778604-52-7 (3-{(benzyloxy)carbonylamino}-3-4-(propan-2-yl)phenylpropanoic acid)

3-{(Benzyloxy)carbonylamino}-3-[4-(propan-2-yl)phenyl]propanoic acid is a chemically synthesized intermediate featuring a benzyloxycarbonyl (Cbz) protecting group and a substituted phenylpropanoic acid backbone. Its structural design offers selective reactivity, making it valuable in peptide synthesis and organic transformations where temporary amine protection is required. The inclusion of the isopropylphenyl moiety enhances steric and electronic properties, facilitating controlled deprotection or further functionalization. This compound is particularly useful in medicinal chemistry and pharmaceutical research, where precise modification of amino acid derivatives is critical. Its stability under standard conditions and compatibility with common coupling reagents underscore its utility in complex synthetic pathways.
3-{(benzyloxy)carbonylamino}-3-4-(propan-2-yl)phenylpropanoic acid structure
778604-52-7 structure
Product Name:3-{(benzyloxy)carbonylamino}-3-4-(propan-2-yl)phenylpropanoic acid
CAS No:778604-52-7
MF:C20H23NO4
MW:341.40092587471
CID:5226236
PubChem ID:103667747
Update Time:2025-05-19

3-{(benzyloxy)carbonylamino}-3-4-(propan-2-yl)phenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, 4-(1-methylethyl)-β-[[(phenylmethoxy)carbonyl]amino]-
    • 3-{(benzyloxy)carbonylamino}-3-4-(propan-2-yl)phenylpropanoic acid
    • Inchi: 1S/C20H23NO4/c1-14(2)16-8-10-17(11-9-16)18(12-19(22)23)21-20(24)25-13-15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,23)
    • InChI Key: VFIJQHMMLLRGOQ-UHFFFAOYSA-N
    • SMILES: CC(C1C=CC(C(NC(OCC2C=CC=CC=2)=O)CC(O)=O)=CC=1)C

3-{(benzyloxy)carbonylamino}-3-4-(propan-2-yl)phenylpropanoic acid Pricemore >>

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3-{(benzyloxy)carbonylamino}-3-4-(propan-2-yl)phenylpropanoic acid Related Literature

Additional information on 3-{(benzyloxy)carbonylamino}-3-4-(propan-2-yl)phenylpropanoic acid

3-{(Benzyloxy)carbonylamino}-3-4-(Propan-2-yl)phenylpropanoic Acid: A Comprehensive Overview

The compound with CAS No 778604-52-7, known as 3-{(benzyloxy)carbonylamino}-3-4-(propan-2-yl)phenylpropanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a benzyloxy carbonyl amino group and a 4-(propan-2-yl)phenyl substituent. These structural features make it a valuable tool in various research and industrial applications.

Recent studies have highlighted the potential of this compound in drug delivery systems. The benzyloxy carbonyl amino group, often referred to as a Boc group, is widely used as a protecting group in peptide synthesis. This functionality ensures that the compound can be easily manipulated during synthesis while maintaining stability. The 4-(propan-2-yl)phenyl substituent adds hydrophobicity to the molecule, which is advantageous in enhancing drug bioavailability and targeting specific biological pathways.

One of the most promising applications of this compound is in the development of bioconjugates. Researchers have demonstrated that the combination of the Boc group and the 4-(propan-2-yl)phenyl moiety facilitates efficient conjugation with biomolecules such as proteins and nucleic acids. This property has been leveraged in the creation of targeted drug delivery systems, where the compound serves as a linker between therapeutic agents and targeting ligands.

In addition to its role in drug delivery, this compound has also been explored for its potential in catalytic processes. The Boc group has been shown to enhance the catalytic activity of certain enzymes by stabilizing their active sites. This discovery opens new avenues for its use in biocatalysis and green chemistry.

The synthesis of 3-{(benzyloxy)carbonylamino}-3-4-(propan-2-yl)phenylpropanoic acid involves a multi-step process that requires precise control over reaction conditions. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for pharmacological studies. These methods typically involve the use of chiral catalysts and protecting groups to ensure high yields and selectivity.

Moreover, computational studies have provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed that the Boc group significantly influences the electronic distribution of the molecule, which plays a critical role in its reactivity and selectivity. These findings have been instrumental in guiding further optimization of synthetic routes and applications.

In conclusion, 3-{(benzyloxy)carbonylamino}-3-4-(propan-2-yl)phenylpropanoic acid (CAS No 778604-52-7) is a versatile compound with a wide range of applications in organic chemistry, pharmacology, and biotechnology. Its unique structural features and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug delivery, catalysis, and materials science.

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